alpha-Amino-2-thiopheneacetonitrile

説明

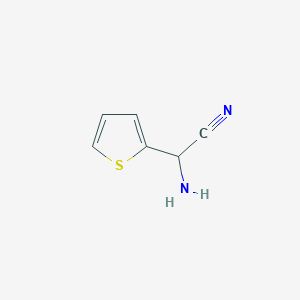

Structure

3D Structure

特性

IUPAC Name |

2-amino-2-thiophen-2-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2S/c7-4-5(8)6-2-1-3-9-6/h1-3,5H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJQHPAPVHHYEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Alpha Amino 2 Thiopheneacetonitrile and Its Derivatives

Retrosynthetic Analysis of alpha-Amino-2-thiopheneacetonitrile

A retrosynthetic analysis of α-amino-2-thiopheneacetonitrile reveals several key bond disconnections that form the basis for various synthetic strategies. The primary disconnection is at the α-carbon, breaking the C-C bond between the thiophene (B33073) ring and the acetonitrile (B52724) group, and the C-N bond of the amino group. This leads to three principal precursor types: a 2-thienyl electrophile, a cyanide source, and an ammonia (B1221849) equivalent.

A common approach involves the disconnection of the amino and nitrile groups from the α-carbon, suggesting a Strecker-type synthesis. organic-chemistry.orgmasterorganicchemistry.com This pathway starts from 2-thiophenecarboxaldehyde, ammonia (or an ammonia source), and a cyanide salt. wikipedia.org The aldehyde and ammonia first form an imine, which is then attacked by the cyanide nucleophile to yield the target α-amino-2-thiopheneacetonitrile. masterorganicchemistry.com

An alternative disconnection breaks the bond between the thiophene ring and the α-aminoacetonitrile moiety. This suggests a coupling reaction between a functionalized thiophene, such as a halothiophene, and an α-aminoacetonitrile synthon. This approach allows for greater flexibility in the synthesis of substituted thiophene derivatives.

Adaptations of Classical Alpha-Amino Nitrile Syntheses for Thiophene Systems

Classical methods for synthesizing α-amino nitriles have been successfully adapted for thiophene-containing systems, with modifications to accommodate the electronic properties and reactivity of the thiophene ring.

Modified Strecker Reactions for Thiophene-Substituted Alpha-Amino Nitriles

The Strecker synthesis, a one-pot reaction involving an aldehyde, ammonia, and cyanide, is a cornerstone for α-amino acid and α-amino nitrile production. masterorganicchemistry.comwikipedia.org For thiophene-substituted α-amino nitriles, 2-thiophenecarboxaldehyde is the typical starting material. The reaction proceeds through the formation of an imine intermediate, which is then attacked by a cyanide source like hydrogen cyanide (HCN) or trimethylsilyl (B98337) cyanide (TMSCN). masterorganicchemistry.comrsc.org The use of TMSCN can offer milder reaction conditions and improved yields.

The classical Strecker synthesis yields a racemic mixture of the α-amino nitrile. wikipedia.org Modifications to achieve enantioselectivity have been a major area of research.

Asymmetric Induction Strategies in Alpha-Amino Nitrile Formation

Achieving enantiomerically pure α-amino-2-thiopheneacetonitrile is crucial for many pharmaceutical applications. Asymmetric induction strategies in α-amino nitrile synthesis can be broadly categorized into two approaches: the use of chiral auxiliaries and asymmetric catalysis. mdpi.com

In the chiral auxiliary approach, a chiral amine is used instead of ammonia in the Strecker reaction. This forms a chiral imine intermediate, which then undergoes diastereoselective cyanation. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched α-amino nitrile.

Asymmetric catalysis offers a more atom-economical approach. mdpi.com Chiral catalysts, such as those based on titanium or other transition metals, can be used to catalyze the enantioselective addition of cyanide to an achiral imine. organic-chemistry.org Organocatalysts, such as chiral Brønsted acids or thiourea (B124793) derivatives, have also emerged as powerful tools for asymmetric Strecker reactions. mdpi.com

Catalytic Approaches to Thiopheneacetonitrile Scaffolds

Modern catalytic methods provide efficient and versatile routes to thiopheneacetonitrile scaffolds, enabling the formation of key C-C and C-N bonds with high selectivity.

Palladium-Catalyzed C-C and C-N Bond Formations Utilizing Thiophene Precursors

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing the thiopheneacetonitrile core. nih.gov For instance, a Suzuki-Miyaura coupling can be employed to form the C-C bond between a thiophene boronic acid derivative and a haloacetonitrile. acs.org Alternatively, a Negishi coupling with an organozinc reagent can be utilized.

Palladium catalysis is also effective for C-N bond formation. The Buchwald-Hartwig amination allows for the coupling of a halothiophene with an amine, which can be a precursor to the α-amino group. Furthermore, palladium catalysts can facilitate the direct cyanation of thiophene halides using cyanide sources like zinc cyanide, providing a direct route to thiophenecarbonitriles which can be further functionalized. thieme-connect.de

| Reaction Type | Thiophene Precursor | Coupling Partner | Catalyst System (Example) | Bond Formed |

| Suzuki-Miyaura | 2-Thiopheneboronic acid | Bromoacetonitrile | Pd(OAc)₂, SPhos | C-C |

| Buchwald-Hartwig | 2-Bromothiophene | Benzophenone imine | Pd₂(dba)₃, BINAP | C-N |

| Cyanation | 2-Iodothiophene | Zn(CN)₂ | Pd(PPh₃)₄ | C-CN |

Organocatalytic and Biocatalytic Strategies for this compound Synthesis

In recent years, organocatalysis and biocatalysis have gained prominence as greener and more sustainable alternatives to metal-based catalysis for the synthesis of α-amino nitriles. researchgate.net

Organocatalysis employs small organic molecules to catalyze reactions. For the synthesis of α-amino-2-thiopheneacetonitrile, chiral organocatalysts like thioureas, phosphoric acids, and proline derivatives can effectively catalyze the asymmetric Strecker reaction. mdpi.com These catalysts activate the imine and/or the cyanide source through hydrogen bonding or other non-covalent interactions, leading to high enantioselectivities.

Biocatalysis utilizes enzymes to perform chemical transformations. Nitrilases are enzymes that can catalyze the hydrolysis of nitriles to carboxylic acids, and some have been engineered to perform the reverse reaction, the formation of nitriles. Hydroxynitrile lyases (HNLs) can catalyze the enantioselective addition of cyanide to aldehydes, which can be a key step in the synthesis of chiral cyanohydrins, precursors to α-amino nitriles. While the direct biocatalytic synthesis of α-amino-2-thiopheneacetonitrile is still an emerging area, the development of engineered enzymes holds significant promise for highly selective and environmentally friendly production. nih.govnih.gov

| Catalytic Strategy | Catalyst Type (Example) | Key Transformation | Advantages |

| Organocatalysis | Chiral Thiourea | Asymmetric Strecker Reaction | Metal-free, mild conditions, high enantioselectivity |

| Biocatalysis | Engineered Nitrilase/HNL | Enantioselective Cyanation | High selectivity, environmentally friendly, mild conditions |

Stereocontrolled Synthesis of Enantiomerically Enriched this compound

The creation of a single, desired stereoisomer of this compound is paramount for its application in pharmaceuticals and other chiral technologies. The two primary strategies to achieve this are through the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliary-mediated synthesis involves the temporary attachment of a chiral molecule to the substrate. This auxiliary group directs the stereochemical outcome of a subsequent reaction, after which it is cleaved to yield the enantiomerically enriched product. A prominent application of this strategy for the synthesis of α-arylglycinonitriles, including the thiophene derivative, is the asymmetric Strecker reaction.

A notable example involves a three-component Strecker reaction for the asymmetric synthesis of enantiopure α-arylglycines. In this method, an arylaldehyde, such as 2-thiophenecarboxaldehyde, reacts with sodium cyanide and a chiral amine, for instance, (S)-1-(4-methoxyphenyl)ethylamine, which acts as the chiral auxiliary. This reaction leads to the formation of a diastereomeric mixture of α-aminonitriles. Due to the influence of the chiral auxiliary, one diastereomer is formed in excess and can often be isolated in a diastereomerically pure form through crystallization. Subsequent hydrolysis of the nitrile group and cleavage of the chiral auxiliary affords the desired enantiopure α-amino acid.

While specific data for the 2-thiophene derivative was not detailed in the primary literature abstract, the general methodology has been successfully applied to a range of arylaldehydes, demonstrating its potential for the synthesis of enantiopure (S)-α-(2-thienyl)glycine. The diastereomeric excess and final enantiomeric excess are typically high for these types of reactions.

Table 1: Representative Chiral Auxiliaries for Asymmetric Strecker Reaction

| Chiral Auxiliary | Structure | Key Features |

| (S)-1-(4-methoxyphenyl)ethylamine |  | Readily available, crystalline derivatives, facile cleavage. |

| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide |  | Forms stable metal complexes, allowing for stereoselective alkylation of glycine (B1666218) equivalents. dntb.gov.ua |

Asymmetric Phase-Transfer Catalysis in Alpha-Amino Acid Derivative Synthesis

Asymmetric phase-transfer catalysis (PTC) is a powerful technique for the enantioselective synthesis of α-amino acid derivatives. This method utilizes a chiral catalyst, typically a quaternary ammonium (B1175870) salt derived from cinchona alkaloids, to ferry a reactant from an aqueous or solid phase to an organic phase where the reaction occurs. The chiral environment created by the catalyst around the reactants dictates the stereochemical outcome of the reaction.

The application of asymmetric PTC is particularly well-suited for the alkylation of N-protected glycine derivatives to produce a wide array of α-amino acids. While specific data for the direct synthesis of this compound via this method is not extensively documented in readily available literature, the general principles are highly applicable. For instance, the alkylation of a glycine imine with a 2-thienyl halide under phase-transfer conditions using a chiral catalyst would be a plausible route.

Research in this area has demonstrated that the choice of catalyst, solvent, and base can significantly influence both the chemical yield and the enantiomeric excess of the product. Cinchona alkaloid-derived quaternary ammonium salts are among the most successful catalysts, often providing high levels of enantioselectivity.

Table 2: Key Components in Asymmetric Phase-Transfer Catalysis for Amino Acid Synthesis

| Component | Example | Role in the Reaction |

| Substrate | N-(Diphenylmethylene)glycine tert-butyl ester | Precursor to the α-amino acid. |

| Alkylating Agent | 2-(Bromomethyl)thiophene | Introduces the desired side chain. |

| Chiral Catalyst | N-Benzylcinchonidinium bromide | Creates a chiral environment for the reaction, inducing enantioselectivity. |

| Base | Solid Potassium Hydroxide (B78521) | Deprotonates the substrate to form the reactive enolate. |

| Solvent System | Toluene (B28343)/Water | Biphasic system characteristic of phase-transfer catalysis. |

The development of novel chiral phase-transfer catalysts continues to expand the scope and efficiency of this methodology, making it an increasingly attractive option for the industrial-scale synthesis of enantiomerically pure α-amino acids and their derivatives.

Elucidation of Chemical Reactivity and Transformation Pathways of Alpha Amino 2 Thiopheneacetonitrile

Reactivity of the Nitrile Moiety

The nitrile group (C≡N) is a versatile functional group characterized by its strong dipole and the electrophilicity of the carbon atom.

The carbon atom of the nitrile group is susceptible to attack by nucleophiles. One of the most fundamental reactions of nitriles is hydrolysis, which converts the nitrile into a carboxylic acid or an amide. This transformation can be catalyzed by either acid or base.

Under acidic conditions, the nitrile nitrogen is protonated, enhancing the electrophilicity of the carbon atom for attack by water. This leads to the formation of an imidic acid tautomer, which then rearranges to a primary amide. Further hydrolysis of the amide yields the corresponding carboxylic acid, 2-amino-2-(thiophen-2-yl)acetic acid, and an ammonium (B1175870) ion. The Strecker synthesis of amino acids, a classic method, involves the hydrolysis of an α-aminonitrile to an α-amino acid as its final step. masterorganicchemistry.com

Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon, forming a cyanohydrin-like intermediate. Proton transfer from the solvent then yields an imidic acid anion, which is subsequently protonated to form the amide. Continued heating in the basic solution will hydrolyze the amide to the carboxylate salt.

The nitrile group can be reduced to a primary amine, providing a pathway to 1,2-diamines. This transformation is typically achieved using strong reducing agents. Common reagents for this reduction include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

The reaction with LiAlH₄ proceeds via nucleophilic addition of hydride to the nitrile carbon, followed by further reduction of the intermediate imine. Catalytic hydrogenation, often employing catalysts like Raney nickel or platinum oxide under a hydrogen atmosphere, is another effective method. These reductions would convert alpha-amino-2-thiopheneacetonitrile to 2-amino-2-(thiophen-2-yl)ethan-1-amine.

Reactivity of the Alpha-Amino Group

The primary amino group (-NH₂) attached to the alpha-carbon is nucleophilic and can participate in a variety of common amine reactions.

Acylation: The lone pair of electrons on the nitrogen atom of the amino group readily attacks acylating agents such as acid chlorides, anhydrides, or esters to form amides. For instance, reaction with acetyl chloride would yield N-(1-cyano-1-(thiophen-2-yl)methyl)acetamide. Enzymatic acylation is also possible. Studies have shown that aminoacylases can catalyze the N-acylation of various L-amino acids with fatty acids in aqueous media. nih.gov

Alkylation: The amino group can be alkylated by reaction with alkyl halides. However, this reaction is often difficult to control and can lead to over-alkylation, producing secondary and tertiary amines, and even quaternary ammonium salts. The N-alkylation of similar compounds, 2-amino-3-acylthiophenes, has been noted to be challenging under mild conditions. nih.gov More controlled alkylation can sometimes be achieved through reductive amination or by using specific methodologies. nih.govnih.govyoutube.com

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Condition |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong Acid (e.g., TFA) youtube.comyoutube.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) peptide.com |

| Benzyloxycarbonyl | Z or Cbz | Benzyl chloroformate | H₂/Pd, HBr/AcOH youtube.com |

This table presents common protecting groups used for amino functionalities.

The primary amino group can condense with aldehydes and ketones to form imines (also known as Schiff bases). mdpi.com This reaction is typically reversible and is often carried out with the removal of water to drive the equilibrium towards the product. For example, reacting this compound with benzaldehyde (B42025) would yield 2-(benzylideneamino)-2-(thiophen-2-yl)acetonitrile. These imines are themselves useful intermediates for further synthetic transformations. mdpi.com Condensation reactions involving aminonitriles are a key part of building more complex molecular skeletons. nih.govrsc.org

Electrophilic and Nucleophilic Reactions of the Thiophene (B33073) Ring

The thiophene ring is an electron-rich aromatic system, making it more reactive than benzene (B151609) towards electrophilic substitution. numberanalytics.compharmaguideline.com The sulfur atom can stabilize the intermediate carbocation (a Wheland intermediate) formed during the reaction. numberanalytics.comuoanbar.edu.iq

Electrophilic Aromatic Substitution: Electrophilic attack occurs preferentially at the C2 (alpha) position, which is adjacent to the sulfur atom, due to greater stabilization of the cationic intermediate. Since the aminoacetonitrile (B1212223) group already occupies the C2 position, electrophilic substitution on this compound would be directed to other positions on the ring, primarily the C5 position. The directing effect of the C2-substituent will influence the precise location of the substitution. Common electrophilic substitution reactions include:

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or bromine can introduce a halogen atom onto the ring. numberanalytics.comwikipedia.org

Nitration: Using nitrating agents like nitric acid in acetic anhydride (B1165640) can add a nitro group. numberanalytics.com

Friedel-Crafts Acylation: The introduction of an acyl group using an acyl chloride or anhydride with a Lewis acid catalyst (e.g., AlCl₃) is a common transformation. numberanalytics.comnumberanalytics.com

| Reaction | Typical Reagent | Product Type |

| Bromination | Br₂, N-Bromosuccinimide (NBS) | Bromo-substituted thiophene numberanalytics.com |

| Nitration | HNO₃/H₂SO₄ | Nitro-substituted thiophene numberanalytics.com |

| Friedel-Crafts Acylation | Acyl chloride, Lewis Acid (e.g., AlCl₃) | Acyl-substituted thiophene numberanalytics.comnumberanalytics.com |

| Chloromethylation | HCHO, HCl | Chloromethyl-substituted thiophene wikipedia.org |

This table summarizes common electrophilic substitution reactions on the thiophene ring.

Nucleophilic Reactions: Nucleophilic aromatic substitution on an unsubstituted thiophene ring is generally difficult due to its electron-rich nature. pharmaguideline.comnumberanalytics.com However, if the ring is substituted with strong electron-withdrawing groups or if a good leaving group (like a halogen) is present, nucleophilic substitution can occur. numberanalytics.comuoanbar.edu.iq Furthermore, the thiophene ring can be deprotonated at the C2 position using a strong base like butyllithium (B86547) to form a thienyllithium species, which is a powerful nucleophile itself and can react with various electrophiles. numberanalytics.comwikipedia.org

Directed Functionalization at Heterocyclic Positions

The inherent electronic properties of the 2-aminothiophene scaffold in this compound direct its reactivity towards electrophilic substitution and metal-catalyzed cross-coupling reactions, allowing for selective functionalization at the C3, C4, and C5 positions of the thiophene ring.

Electrophilic Substitution Reactions:

The electron-donating amino group at the C2 position activates the thiophene ring, particularly at the C3 and C5 positions, making them susceptible to electrophilic attack.

Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction introduces a formyl group onto electron-rich aromatic rings. chemicalbook.comrsc.orgchemrxiv.org In the case of N-aryl-substituted 2-aminothiophenes, this reaction can lead to the formation of N-substituted 2-arylamino-thiophene-5-carbaldehydes or even cyclize to form thieno[2,3-b]quinolinium salts, depending on the substitution pattern. nih.gov This highlights the reactivity of the C5 position towards electrophilic formylation.

Halogenation: Halogenation, a common electrophilic substitution, can be achieved using reagents like N-bromosuccinimide (NBS). NBS is a source of electrophilic bromine and is widely used for the bromination of aromatic and heterocyclic compounds. nih.govliv.ac.ukmdpi.com The reaction of 2-aminothiophene derivatives with NBS typically leads to bromination at the activated positions of the thiophene ring.

Metal-Catalyzed Cross-Coupling Reactions:

To introduce further complexity and build diverse molecular architectures, metal-catalyzed cross-coupling reactions are invaluable tools. These reactions typically require prior halogenation of the thiophene ring to introduce a handle for coupling.

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction forms carbon-carbon bonds between an organoboron compound and a halide or triflate. claremont.edurug.nl For instance, a 5-bromo-2-aminothiophene derivative can be coupled with various arylboronic acids to introduce aryl substituents at the C5 position. The reaction conditions are generally mild and tolerate a wide range of functional groups.

Heck Coupling: The Heck reaction is another powerful palladium-catalyzed method for C-C bond formation, typically between an unsaturated halide and an alkene. organic-chemistry.orgliverpool.ac.uknih.gov A 5-halo-2-aminothiophene derivative could potentially be coupled with various alkenes to introduce vinyl groups at the C5 position, further expanding the molecular diversity.

Ring-Opening and Rearrangement Processes in Thiophene Systems

While the thiophene ring is generally stable, under specific conditions, it can undergo ring-opening and rearrangement reactions, leading to the formation of different heterocyclic or acyclic structures.

Ring-Opening Reactions:

The cleavage of the C-S bond in the thiophene ring can be induced by strong nucleophiles, such as organolithium reagents. The reaction of fused oligothiophenes with organolithium reagents has been shown to cause a thiophilic attack on the sulfur atom, leading to ring-opened organolithium intermediates that can be trapped with electrophiles. scielo.brresearchgate.netnih.govmdpi.comresearchgate.net This suggests that under harsh nucleophilic conditions, the thiophene ring of this compound could potentially be opened.

Rearrangement Reactions:

Rearrangements of substituted thiophenes can lead to the formation of other heterocyclic systems, most notably pyridines. These transformations often involve ring-opening followed by recyclization. For instance, certain substituted thiophenes can be converted into pyridines, representing a skeletal editing of the heterocyclic core. nih.govnih.gov While specific examples with this compound are not extensively documented, the general principle of thiophene-to-pyridine rearrangement suggests a potential transformation pathway for this compound under appropriate conditions, which could involve treatment with strong bases or acids to induce the necessary bond cleavages and formations.

Multi-Component Reactions Incorporating this compound as a Synthon

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. mdpi.com The bifunctional nature of this compound, possessing both a nucleophilic amino group and an activated nitrile group, makes it an excellent candidate as a synthon in various MCRs.

Synthesis of Fused Pyrimidine (B1678525) Systems:

A prominent application of 2-aminothiophene-3-carbonitriles is in the synthesis of thieno[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry. claremont.eduresearchgate.netnih.govnih.govnih.govresearchgate.net These syntheses can often be considered as multi-component reactions or sequential one-pot processes.

Biginelli-type Reactions: The Biginelli reaction is a classic MCR that typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. nih.govrsc.orgwikipedia.orgnumberanalytics.com 2-Amino-3-carboxamidothiophenes, which can be derived from the corresponding nitriles, can participate in Biginelli-type condensations with aldehydes and active methylene (B1212753) compounds to construct the thieno[2,3-d]pyrimidine (B153573) scaffold.

Other Cyclocondensations: The reaction of 2-aminothiophene-3-carbonitrile (B183302) with various one-carbon electrophiles or their synthetic equivalents can lead to the formation of the pyrimidine ring. For example, reaction with formamide, orthoformates, or isothiocyanates can provide access to differently substituted thieno[2,3-d]pyrimidines.

Passerini and Ugi Reactions:

The Passerini and Ugi reactions are powerful isocyanide-based MCRs for the rapid synthesis of peptide-like structures and other complex molecules. rsc.orgnih.govnih.govnih.govorgsyn.orgorganic-chemistry.orgmdpi.comnih.govnjit.edu

Ugi Reaction: The Ugi four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. The amino group of this compound can serve as the amine component in this reaction, leading to the formation of complex adducts with a thiophene moiety. rsc.orgnih.govorganic-chemistry.orgmdpi.comnjit.edu

Passerini Reaction: The Passerini three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. rsc.orgnih.govnih.govorgsyn.orgmdpi.comnih.gov While the direct participation of the amino group of this compound is less common in the classical Passerini reaction, derivatives of this compound could potentially be employed in variations of this reaction.

The reactivity of this compound allows for its use as a versatile synthon in the construction of a wide array of heterocyclic compounds through multi-component strategies, highlighting its importance in combinatorial chemistry and drug discovery.

Sophisticated Analytical and Spectroscopic Characterization of Alpha Amino 2 Thiopheneacetonitrile and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of the elemental composition of α-Amino-2-thiopheneacetonitrile. By providing exact mass measurements with high accuracy (typically within 5 ppm), HRMS allows for the confident assignment of a molecular formula. For α-Amino-2-thiopheneacetonitrile (C₆H₆N₂S), the expected monoisotopic mass is 138.0252. HRMS analysis, often coupled with electrospray ionization (ESI), would confirm this exact mass, distinguishing it from other isobaric compounds.

Furthermore, tandem mass spectrometry (MS/MS) experiments on the protonated molecule [M+H]⁺ provide invaluable structural information through the analysis of its fragmentation pathways. While specific fragmentation data for α-Amino-2-thiopheneacetonitrile is not extensively published, general fragmentation patterns for α-amino acids and related nitrile compounds can be extrapolated. Common fragmentation pathways would likely involve the loss of small neutral molecules such as ammonia (B1221849) (NH₃), hydrogen cyanide (HCN), and portions of the thiophene (B33073) ring. The precise mass measurements of these fragment ions in an HRMS spectrum would allow for the definitive identification of the lost fragments, aiding in the structural elucidation of the parent molecule and its derivatives.

| Expected Ion | Molecular Formula | Exact Mass (Da) | Information Gained |

| [M+H]⁺ | C₆H₇N₂S⁺ | 139.0329 | Molecular Ion |

| [M+H-NH₃]⁺ | C₆H₄NS⁺ | 122.0064 | Loss of the amino group |

| [M+H-HCN]⁺ | C₅H₆NS⁺ | 112.0245 | Loss of the nitrile group |

This table represents hypothetical HRMS data for α-Amino-2-thiopheneacetonitrile based on known fragmentation patterns of similar compounds.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of α-Amino-2-thiopheneacetonitrile in solution. Both ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each atom.

In the ¹H NMR spectrum, one would expect to see distinct signals for the protons on the thiophene ring, the α-proton, and the protons of the amino group. The chemical shifts and coupling constants of the thiophene protons would confirm the 2-substitution pattern. The α-proton would appear as a singlet, and the amino protons might appear as a broad singlet, depending on the solvent and concentration.

To unambiguously assign all proton and carbon signals, especially for more complex derivatives, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For α-Amino-2-thiopheneacetonitrile, it would show correlations between the coupled protons on the thiophene ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal (e.g., the α-proton to the α-carbon).

| Technique | Information Provided | Expected Correlations for α-Amino-2-thiopheneacetonitrile |

| COSY | ¹H-¹H scalar couplings | Correlations between H-3, H-4, and H-5 of the thiophene ring. |

| HSQC | Direct ¹H-¹³C correlations | Correlation between the α-proton and the α-carbon; correlations for each thiophene proton with its attached carbon. |

| HMBC | Long-range ¹H-¹³C correlations | Correlations from the α-proton to the C-2 and C-3 carbons of the thiophene ring and to the nitrile carbon. |

This table outlines the expected outcomes from 2D NMR experiments on α-Amino-2-thiopheneacetonitrile.

Solid-state NMR (ssNMR) is a valuable technique for studying the structure and dynamics of molecules in the solid phase. In the case of α-Amino-2-thiopheneacetonitrile, which may exist in different crystalline forms or polymorphs, ssNMR can be used to distinguish between these forms. Polymorphs can have different physical properties, and ssNMR, particularly ¹³C cross-polarization magic-angle spinning (CP/MAS) NMR, can detect subtle differences in the chemical shifts and line shapes of the carbon signals that arise from the different packing arrangements in the crystal lattice. This information is crucial for understanding the solid-state properties of the compound. While specific ssNMR studies on this compound are not widely reported, the technique holds significant potential for its solid-state characterization.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful and complementary techniques for identifying the functional groups present in a molecule. For α-Amino-2-thiopheneacetonitrile, these techniques would provide clear evidence for the key structural features.

The IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching of the primary amine, typically in the region of 3300-3500 cm⁻¹.

C≡N stretching of the nitrile group, a sharp and intense band around 2200-2250 cm⁻¹.

C-H stretching of the thiophene ring and the α-carbon.

C=C stretching of the thiophene ring in the 1400-1600 cm⁻¹ region.

C-S stretching associated with the thiophene ring.

Raman spectroscopy would complement the IR data, often providing stronger signals for the non-polar C=C and C≡N bonds. The combination of both techniques provides a comprehensive vibrational fingerprint of the molecule, useful for identification and for studying intermolecular interactions, such as hydrogen bonding involving the amino group.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Amino (NH₂) | N-H Stretch | 3300-3500 | IR |

| Nitrile (C≡N) | C≡N Stretch | 2200-2250 | IR, Raman |

| Thiophene Ring | C=C Stretch | 1400-1600 | IR, Raman |

This table summarizes the expected key vibrational frequencies for α-Amino-2-thiopheneacetonitrile.

X-ray Crystallography for Precise Three-Dimensional Structure and Absolute Configuration Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. For a chiral molecule like α-Amino-2-thiopheneacetonitrile, X-ray crystallography of a single enantiomer or a salt with a chiral counter-ion can be used to determine its absolute configuration (R or S). This is crucial for understanding its biological activity and for stereoselective synthesis. Although a crystal structure for α-Amino-2-thiopheneacetonitrile is not publicly available, this technique would be the ultimate method for confirming its molecular geometry and solid-state packing.

Chromatographic Methodologies for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of α-Amino-2-thiopheneacetonitrile and for determining its enantiomeric excess (e.e.).

Purity Assessment: High-performance liquid chromatography (HPLC) with a reversed-phase column (e.g., C18) and a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a buffer) is a standard method for determining chemical purity. Detection is typically performed using a UV detector, monitoring at a wavelength where the thiophene chromophore absorbs. The purity is assessed by the relative area of the main peak compared to any impurity peaks.

Enantiomeric Excess Determination: To separate the enantiomers and determine the e.e., chiral chromatography is necessary. This can be achieved using either a chiral stationary phase (CSP) in HPLC or gas chromatography (GC). For HPLC, various CSPs based on polysaccharides, proteins, or cyclodextrins could be screened for their ability to resolve the two enantiomers. The choice of mobile phase is critical for achieving good separation. Alternatively, the enantiomers can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. The relative peak areas of the two enantiomers directly give the enantiomeric excess.

| Parameter | Chromatographic Method | Typical Stationary Phase | Typical Mobile Phase | Detector |

| Chemical Purity | Reversed-Phase HPLC | C18 | Acetonitrile/Water | UV |

| Enantiomeric Excess | Chiral HPLC | Chiral Stationary Phase (e.g., polysaccharide-based) | Hexane/Isopropanol | UV/Polarimeter |

This table provides a general overview of chromatographic methods for the analysis of α-Amino-2-thiopheneacetonitrile.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of the enantiomers of alpha-Amino-2-thiopheneacetonitrile. The successful separation of these chiral molecules relies on the creation of a chiral environment, which can be achieved through several approaches. sigmaaldrich.com

One of the most effective methods involves the use of Chiral Stationary Phases (CSPs) . Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely recognized for their broad applicability in resolving a vast array of chiral compounds, including those with structures similar to this compound. yakhak.orgmdpi.com These CSPs, often coated or immobilized on a silica (B1680970) support, provide a chiral environment where the enantiomers of the analyte form transient diastereomeric complexes with different stabilities, leading to their separation. The selection of the appropriate polysaccharide derivative and the mobile phase composition are critical for achieving optimal resolution.

Another approach is the use of chiral derivatizing agents (CDAs) . In this indirect method, the enantiomers of this compound are reacted with a chiral reagent to form diastereomers. These diastereomeric products can then be separated on a standard achiral HPLC column. A common practice involves pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol. ankara.edu.trsigmaaldrich.com This not only facilitates separation but can also enhance detection, as the resulting derivatives are often highly fluorescent. ankara.edu.tr

Chiral mobile phase additives (CMPAs) represent a third strategy. Here, a chiral selector is added to the mobile phase, which then forms transient diastereomeric complexes with the analyte enantiomers, allowing for their separation on an achiral column.

The choice of method depends on the specific derivative of this compound being analyzed and the desired analytical outcome, whether it be for routine purity checks or for preparative separation of the enantiomers.

Table 1: Representative Chiral HPLC Methods for Aminonitrile Analysis

| Parameter | Method A: Chiral Stationary Phase | Method B: Chiral Derivatizing Agent |

|---|---|---|

| Column | Polysaccharide-based CSP (e.g., Chiralpak® IA) | Standard C18 (achiral) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine | Acetonitrile/Water with a chiral additive |

| Analyte Form | Native Compound | Diastereomeric derivative |

| Detection | UV/Vis | Fluorescence |

| Principle | Differential interaction with CSP | Separation of pre-formed diastereomers |

This table presents typical methodologies for the chiral separation of aminonitriles. Specific conditions for this compound would require experimental optimization.

Gas Chromatography (GC) with Selective Detectors

Gas Chromatography (GC) is another powerful technique for the analysis of this compound and its derivatives. However, due to the polar nature and low volatility of this compound, direct analysis by GC is challenging. Therefore, derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. organic-chemistry.org

Common derivatization strategies for compounds containing amino and carboxylic acid functionalities, which are structurally related to aminonitriles, include silylation and acylation. Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), react with active hydrogens in the molecule to form less polar and more volatile trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. organic-chemistry.org Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) can also be employed to achieve the desired volatility and improve chromatographic performance.

The choice of derivatizing agent and reaction conditions must be carefully optimized to ensure complete derivatization and to avoid the formation of multiple byproducts. The derivatized this compound can then be separated on a suitable GC column, often a capillary column with a non-polar or medium-polar stationary phase.

For detection, mass spectrometry (MS) is the most common and powerful detector coupled with GC for this type of analysis (GC-MS). GC-MS provides not only quantitative information but also structural information through the fragmentation patterns of the derivatized analyte, aiding in its unequivocal identification. ankara.edu.tr For enhanced sensitivity and selectivity, especially for trace analysis, specific detectors like the Nitrogen-Phosphorus Detector (NPD) or the Flame Ionization Detector (FID) can be utilized. For sulfur-containing compounds like thiophene derivatives, a Sulfur Chemiluminescence Detector (SCD) offers excellent selectivity and sensitivity.

Table 2: Typical Derivatization Reagents for GC Analysis of Amino Compounds

| Derivatization Reagent | Abbreviation | Target Functional Groups | Derivative Properties |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -NH2, -OH, -COOH | Volatile, Thermally Stable |

| N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | -NH2, -OH, -COOH | More stable than TMS derivatives |

| Trifluoroacetic Anhydride | TFAA | -NH2, -OH | Highly volatile |

This table outlines common derivatization approaches for compounds with functional groups similar to this compound. The optimal reagent would need to be determined experimentally.

Emerging Analytical Techniques for In-situ Reaction Monitoring

The synthesis of this compound, particularly in an enantioselective manner, requires precise control over reaction parameters. Emerging analytical techniques that allow for in-situ reaction monitoring are invaluable for achieving this control, enabling real-time understanding of reaction kinetics, intermediate formation, and endpoint determination.

One of the most promising techniques for this purpose is in-situ Fourier Transform Infrared (FTIR) spectroscopy . By inserting a probe directly into the reaction vessel, real-time changes in the concentration of reactants, intermediates, and the final product can be monitored by observing their characteristic infrared absorption bands. For the synthesis of this compound, which is often prepared through a Strecker reaction, in-situ FTIR can track the consumption of the starting aldehyde and the formation of the aminonitrile product by monitoring the disappearance of the carbonyl (C=O) stretching band and the appearance of the nitrile (C≡N) stretching band, respectively. This real-time data allows for precise determination of the reaction's completion and can help in optimizing reaction conditions to maximize yield and minimize byproduct formation.

Process Analytical Technology (PAT) is a broader framework that encompasses in-situ monitoring techniques like FTIR, along with other spectroscopic methods such as Raman and Near-Infrared (NIR) spectroscopy, coupled with chemometrics. The application of PAT to asymmetric synthesis is a growing field. yakhak.org By providing continuous, real-time data, PAT enables a deeper understanding and control of the synthetic process, which is critical for ensuring the desired enantiomeric excess in the final product.

The use of these emerging in-situ analytical techniques represents a significant advancement in the synthesis and characterization of complex molecules like this compound, moving from traditional post-reaction analysis to a more dynamic and controlled manufacturing process.

Computational Chemistry and Theoretical Modeling of Alpha Amino 2 Thiopheneacetonitrile

Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Properties

Quantum mechanical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energy, which in turn allows for the prediction of spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is particularly effective for optimizing molecular geometry to find the lowest energy conformation (the most stable structure) and for calculating the total electronic energy. For molecules related to alpha-Amino-2-thiopheneacetonitrile, such as other 2-aminothiophene derivatives, DFT calculations have been successfully employed to elucidate their structural parameters. nih.govresearchgate.net

Functionals like B3LYP, combined with basis sets such as 6-311++G(d,p), are commonly used for these calculations. researchgate.netnih.gov The process involves an iterative minimization of energy with respect to all atomic coordinates, resulting in a precise three-dimensional model of the molecule. nih.gov These optimized geometries are crucial starting points for further calculations, including frequency analysis and reaction mechanism studies. nih.govresearchgate.net The calculations can also reveal the energetic differences between various isomers or conformers. nih.gov For instance, studies on related aminothiophenes have used DFT to determine the most stable tautomeric forms and rotational conformers.

Table 1: Representative Optimized Geometric Parameters for a 2-Aminothiophene Derivative Core Structure (Calculated via DFT/B3LYP) (Note: Data is modeled on published parameters for the structurally similar compound 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile researchgate.net)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=C (thiophene) | 1.37 Å |

| Bond Length | C-S (thiophene) | 1.76 Å |

| Bond Length | C-C (thiophene) | 1.44 Å |

| Bond Length | C-NH₂ | 1.36 Å |

| Bond Length | C-CN | 1.45 Å |

| Bond Length | C≡N | 1.16 Å |

| Bond Angle | C-S-C (thiophene) | 92.3° |

| Bond Angle | C-C-NH₂ | 125.5° |

A significant application of QM calculations is the prediction of spectroscopic data that can be directly compared with experimental results for structure verification.

Vibrational Frequencies: DFT calculations can predict the vibrational modes of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.netresearchgate.net For the related compound 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile, vibrational frequencies were calculated using the B3LYP/6-311++G(d,p) method. researchgate.net The calculated harmonic frequencies are often systematically scaled to correct for approximations in the theory and to improve agreement with experimental data. researchgate.net These assignments, aided by potential energy distribution (PED) analysis, allow each experimental peak to be attributed to specific molecular motions, such as C-H stretching, NH₂ bending, or C≡N stretching. researchgate.net

NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to predict NMR chemical shifts (¹H and ¹³C). researchgate.net The chemical shift is highly sensitive to the electronic environment of each nucleus. ucl.ac.ukillinois.edu Therefore, accurate prediction of these shifts requires a high-quality optimized geometry. nih.gov Theoretical calculations have been shown to reproduce experimental shifts with good accuracy for a wide range of organic molecules, aiding in signal assignment and structural elucidation. researchgate.netliverpool.ac.uk

Table 2: Predicted Spectroscopic Data for a 2-Aminothiophene Derivative (Note: Data is modeled on published calculations for 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile researchgate.net)

| Parameter | Nucleus/Vibrational Mode | Predicted Value |

| ¹H NMR Shift | -NH₂ protons | ~5.5 ppm |

| ¹H NMR Shift | Thiophene (B33073) ring proton | ~6.8 ppm |

| ¹³C NMR Shift | C-NH₂ | ~160 ppm |

| ¹³C NMR Shift | C≡N | ~117 ppm |

| IR Frequency | N-H stretch | ~3400-3500 cm⁻¹ |

| IR Frequency | C≡N stretch | ~2210 cm⁻¹ |

| IR Frequency | C=C stretch (ring) | ~1580 cm⁻¹ |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment over time. fu-berlin.de

The surrounding solvent can have a profound impact on the conformational preferences of a solute. MD simulations can explicitly model solvent molecules, allowing for the investigation of these effects. For a molecule like this compound, the polarity of the solvent would influence the orientation of the polar amino (-NH₂) and nitrile (-CN) groups. In polar protic solvents like water, the simulation would likely show the formation of specific hydrogen bonds between the amino group and water molecules. In less polar solvents like toluene (B28343) or dichloromethane, these interactions would be weaker, potentially favoring different molecular conformations. rsc.org The choice of solvent can alter the energy landscape, making certain conformers more or less stable. rsc.org

MD simulations are invaluable for modeling the specific intermolecular interactions that govern chemical processes. nih.gov This includes:

Solvent Interactions: Simulations can quantify the strength and lifetime of hydrogen bonds between the amino group of this compound and solvent molecules. They can also model weaker van der Waals and electrostatic interactions. nih.gov

Catalyst Interactions: In a simulated reaction, MD can model how the molecule docks with a catalytic species. This could involve the amino group acting as a nucleophile or coordinating to a metal center. The simulation can reveal the preferred binding orientation and the non-covalent forces that stabilize the reactant-catalyst complex. Joint experimental-computational studies on other systems have shown a clear correlation between DFT-predicted parameters and experimental results, validating the use of these models for rational catalyst design. rsc.org

Self-Assembly: For aromatic molecules, MD can be used to study aggregation and self-assembly. rsc.org Simulations could predict whether this compound molecules tend to stack via π-π interactions between their thiophene rings or form networks through hydrogen bonding.

Theoretical Studies of Reaction Mechanisms and Transition States

Understanding how a molecule is formed or how it reacts is a central goal of chemistry. Computational studies allow for the detailed exploration of reaction pathways, including the identification of short-lived intermediates and high-energy transition states that are difficult to observe experimentally. rsc.org

For the synthesis of related 2-aminothiophene compounds, DFT calculations have been instrumental in mapping out the potential energy surface of the reaction. nih.gov One studied mechanism for the formation of a substituted 2-aminothiophene-3-carbonitrile (B183302) involves the reaction of a cyanothioacetamide with an α,β-unsaturated ketone derivative. nih.gov The theoretical study identified a stepwise mechanism:

A Michael-type addition occurs to form a key intermediate.

This intermediate undergoes an intramolecular cyclization.

Another relevant reaction, the aminolysis of thiophenyl 2-thiopheneacetates in acetonitrile (B52724), was shown through kinetic and theoretical studies to proceed via a stepwise mechanism involving a zwitterionic tetrahedral intermediate (T±). researchgate.net The rate-determining step was found to be the breakdown of this intermediate via a hydrogen-bonded, four-center transition state. researchgate.net Ab-initio molecular dynamics (such as Car-Parrinello MD) can also be used to model complex reaction mechanisms in the condensed phase, tracking bond-breaking and bond-forming events in full atomic detail. nih.govsemanticscholar.orgresearchgate.net These theoretical approaches provide a molecular-level picture of the reaction, rationalizing experimental observations and guiding the development of new synthetic methods. rsc.org

Elucidation of Selectivity in Synthetic Pathways

Computational studies are crucial for understanding and predicting the selectivity (chemo-, regio-, and stereoselectivity) of reactions leading to complex molecules like substituted 2-aminothiophenes. Density Functional Theory (DFT) is a powerful method used to model reaction mechanisms and rationalize experimental outcomes.

A key challenge in the synthesis of substituted thiophenes is controlling the formation of different isomers. Theoretical calculations can map out the potential energy surfaces of competing reaction pathways, allowing chemists to identify the factors that govern the formation of the desired product. For instance, in syntheses related to 2-aminothiophene derivatives, computational models have been used to study the cyclization step, which is often crucial for establishing the final molecular architecture.

In a study on the synthesis of trans-2-Amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles, high-level quantum chemical calculations were employed to investigate the reaction mechanism. nih.gov The calculations explored two potential diastereomeric pathways. The modeling revealed that the cyclization could proceed via two distinct mechanisms depending on the stereochemistry of the precursor: an intramolecular SN2 substitution or an intramolecular nucleophilic addition followed by elimination. nih.gov Such detailed mechanistic understanding, derived from computational analysis, is vital for optimizing reaction conditions to favor a specific stereoisomer, a principle directly applicable to controlling the stereochemistry at the alpha-position of this compound.

Energy Profiles for Key Transformations

For the synthesis of 2-aminodihydrothiophenes, DFT calculations have been used to determine the activation energies for the critical ring-closing step. nih.gov In one modeled pathway involving a Michael-type addition followed by intramolecular cyclization, the activation energy for the nucleophilic addition to the thiocyanate (B1210189) (SCN) group, leading to the formation of the thiophene ring, was calculated. nih.gov The study found different activation energies for the formation of different stereoisomers, explaining the observed product distribution. nih.gov

Table 1: Calculated Activation Energies for Thiophene Ring Cyclization This table presents hypothetical data based on findings for related structures, illustrating the type of information generated from computational studies.

| Reactant Isomer | Transition State | Activation Energy (kJ/mol) | Resulting Intermediate |

|---|---|---|---|

| S,S-isomer | TS1 | 54.5 | Anionic Intermediate I1 |

| R,S-isomer | TS2 | 46.6 | Anionic Intermediate I2 |

Data derived from a study on related 2-aminodihydrothiophene syntheses, demonstrating the computational approach to determining energy profiles. nih.gov

These calculations demonstrate that the formation of the R,S-isomer is kinetically favored due to a lower energy barrier. nih.gov This type of quantitative insight allows chemists to predict the feasibility of a proposed synthetic step and to understand the temperature and reaction times required to achieve a desired transformation in the synthesis of molecules like this compound.

Quantitative Structure-Property Relationship (QSPR) and Machine Learning Applications in Chemical Design

Quantitative Structure-Property Relationship (QSPR) models and machine learning (ML) are at the forefront of data-driven chemical research. These computational techniques are used to build mathematical models that correlate the structural or physicochemical properties of molecules with their activities or other properties. For a target compound like this compound, these methods can accelerate development by predicting its characteristics and optimizing its synthesis.

Predictive Modeling for Chemical Reactivity

Predicting the chemical reactivity of a molecule is a central goal of computational chemistry. Reactivity is governed by the electronic structure of a molecule, which can be quantified using various descriptors derived from quantum chemical calculations.

One common approach involves analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability and reactivity. nih.gov A smaller gap generally implies higher reactivity.

Table 2: Hypothetical Reactivity Descriptors for Substituted Thiophenes This table illustrates the type of data used in QSPR models to predict reactivity.

| Compound | Substituent at C2 | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Thiophene | -H | -6.5 | -1.2 | 5.3 |

| 2-Aminothiophene | -NH₂ | -5.8 | -1.0 | 4.8 |

| 2-Thiopheneacetonitrile | -CH₂CN | -6.7 | -1.5 | 5.2 |

| This compound | -CH(NH₂)CN | -6.2 | -1.4 | 4.8 |

Values are illustrative and intended to show trends based on substituent effects.

Data-Driven Approaches for Synthetic Route Optimization

Recent advancements include the integration of retrosynthesis knowledge into the search algorithms to better mimic the logic of an expert chemist. nih.govnih.gov Furthermore, these platforms can be combined with quantum chemistry calculations to verify the feasibility of proposed reaction steps by estimating their activation energies. researchgate.netsciety.org This integrated approach allows for the ranking of multiple computer-generated synthetic routes, helping chemists to prioritize the most promising pathways for experimental validation, thereby saving significant time and resources. researchgate.net

Exploration of Advanced Chemical Applications Beyond Medicinal Chemistry

alpha-Amino-2-thiopheneacetonitrile as a Versatile Synthon for Complex Organic Molecules

The inherent reactivity of both the amino and nitrile functionalities, coupled with the electronic characteristics of the thiophene (B33073) ring, makes this compound a highly adaptable synthetic intermediate.

The bifunctional nature of alpha-amino nitriles renders them valuable precursors for a variety of heterocyclic systems. The amino group can act as a nucleophile, while the nitrile group can participate in cyclization reactions, often serving as a source of nitrogen for the new ring system. For instance, alpha-amino nitriles are known to be key intermediates in the synthesis of various nitrogen-containing heterocycles. longdom.orgmdpi.com The nitrile group in this compound can undergo intramolecular reactions to form amino-substituted heterocycles, a common strategy in heterocyclic chemistry. rsc.org

Furthermore, the thiophene ring itself can be a scaffold for the synthesis of polysubstituted aromatic compounds. The directing effects of substituents on the thiophene ring can be strategically utilized in electrophilic aromatic substitution reactions to introduce additional functional groups in a controlled manner. acs.orgmdpi.com The planning of such multi-step syntheses requires a thorough understanding of the activating and deactivating properties of the existing substituents to achieve the desired substitution pattern. mdpi.com

Table 1: Potential Heterocyclic Systems from this compound

| Heterocyclic System | Potential Reaction Pathway | Key Functional Groups Involved |

|---|---|---|

| Thieno[2,3-d]pyrimidines | Cyclocondensation with a suitable one-carbon synthon | Amino and Nitrile |

| Imidazo[1,2-a]thiophenes | Reaction with alpha-haloketones | Amino |

| Thiazolo[3,2-a]thiophenes | Reaction with a thiocarbonyl source | Amino |

Chiral ligands are fundamental to asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Alpha-amino acids are well-established precursors for a wide array of chiral ligands. longdom.orgresearchgate.net Given that this compound can be readily hydrolyzed to the corresponding alpha-amino acid, 2-amino-2-(thiophen-2-yl)acetic acid, it serves as an indirect precursor to such ligands.

The synthesis of these ligands often involves the transformation of the amino and what would be the carboxyl group (derived from the nitrile) into coordinating moieties, such as phosphines, amines, or amides. The thiophene ring itself can also be part of the ligand backbone, potentially coordinating to a metal center through its sulfur atom. The development of new chiral ligands from readily available amino acids is an active area of research. acs.orgnih.gov For example, chiral bis(amino-alcohol)thiophene ligands have been developed and successfully applied in catalytic asymmetric reactions.

Table 2: Examples of Chiral Ligand Scaffolds Derivable from alpha-Amino-2-thiopheneacetic acid

| Ligand Type | Potential Synthetic Transformation | Coordinating Atoms |

|---|---|---|

| Chiral Diamine | Reduction of the nitrile and further modification | N, N |

| Chiral Phosphine-Amine | Conversion of the nitrile to an amine and phosphination | P, N |

| Chiral Bisoxazoline | Condensation with a chiral amino alcohol | N, N |

Contributions to Materials Science and Polymer Chemistry

The incorporation of thiophene units into polymers is a cornerstone of organic electronics. The unique properties of this compound make it a promising candidate for the development of novel functional polymers.

Thiophene-based conjugated polymers are renowned for their exceptional optical and conductive properties. The synthesis of these materials often involves the polymerization of functionalized thiophene monomers. While direct polymerization of this compound can be challenging due to the reactivity of the amino group, it can be protected and then deprotected after polymerization. Alternatively, it can be incorporated into copolymers. For instance, copolymers of aniline (B41778) and thiophene have been synthesized to enhance the conductivity of the resulting material.

The amino and nitrile groups can also serve as handles for post-polymerization modification, allowing for the introduction of a wide range of functionalities along the polymer backbone. acs.org This approach provides a versatile platform for tuning the properties of the final material.

The electronic properties of polythiophenes, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and the resulting band gap, are highly dependent on the nature of the substituents on the thiophene ring. longdom.org The introduction of electron-donating (amino) and electron-withdrawing (nitrile) groups in this compound would significantly influence the electronic structure of a polymer derived from it.

This dual functionality allows for fine-tuning of the optical and electronic properties of the resulting materials. For example, the presence of a nitrile group, a strong electron-withdrawing group, is known to lower the LUMO energy level of conjugated polymers. mdpi.com This can be advantageous for applications in organic light-emitting diodes (OLEDs) and organic solar cells. The amino group, being electron-donating, would have the opposite effect on the HOMO level. This push-pull electronic structure within the monomer unit can lead to materials with tailored band gaps and interesting photophysical properties.

Table 3: Predicted Effects of Functional Groups on Poly(this compound) Properties

| Functional Group | Electronic Nature | Predicted Effect on Polymer Properties |

|---|---|---|

| Amino (-NH2) | Electron-donating | Raises HOMO level, increases electron density of the backbone |

| Nitrile (-CN) | Electron-withdrawing | Lowers LUMO level, enhances electron affinity |

Role in Catalysis and Reaction Methodology Development

The structural features of this compound suggest its potential utility in the development of new catalytic systems and synthetic methods.

While the direct use of this compound as a catalyst is not widely documented, its constituent parts suggest potential roles. The primary amine group could function as a basic organocatalyst, similar to how other simple amines are used. Furthermore, derivatives of 2-aminothiophenes have been explored as components of catalysts.

The bifunctional nature of the molecule also lends itself to the development of novel multicomponent reactions. Alpha-amino nitriles are well-known participants in such reactions, which are highly valued for their efficiency and atom economy in building molecular complexity. mdpi.com The unique combination of a nucleophilic amine, an electrophilic (upon activation) nitrile, and an aromatic thiophene ring in one molecule presents opportunities for designing new cascade reactions and synthetic methodologies.

Design of Novel Catalytic Systems Based on Thiophene-Amino Nitrile Scaffolds

The unique structural features of α-Amino-2-thiopheneacetonitrile, which combine a thiophene ring, an amino group, and a nitrile functionality, make it an attractive scaffold for the design of innovative catalysts. The thiophene moiety, a sulfur-containing heterocycle, can coordinate with a variety of metal centers, while the amino and nitrile groups offer additional sites for modification and interaction, influencing the catalyst's stability, activity, and selectivity.

Recent research has focused on incorporating thiophene-amino nitrile derivatives into larger molecular frameworks to create both organocatalysts and ligands for metal-based catalysts. For instance, derivatives of 2-aminothiophene-3-carbonitrile (B183302) have been synthesized and investigated for their potential in various chemical transformations. The presence of both amino and cyano groups allows for a range of reactions to produce more complex heterocyclic systems with potential catalytic applications. rsc.org

One area of significant interest is the development of catalysts for asymmetric synthesis, a critical process in the production of pharmaceuticals and fine chemicals. Chiral catalysts derived from amino acids and their derivatives have been extensively studied. While direct research on α-Amino-2-thiopheneacetonitrile as a chiral catalyst is limited, the broader class of α-amino acids and their derivatives are known to be effective ligands in metal-catalyzed asymmetric reactions, such as alkylations and reductions. chemicalbook.comnih.gov The principles from these studies could potentially be applied to chiral derivatives of α-Amino-2-thiopheneacetonitrile.

Furthermore, the general class of α-aminonitriles are key intermediates in the Strecker synthesis of amino acids. nih.gov A variety of organocatalysts, including those based on thiourea (B124793) and squaramide, have been developed to facilitate this reaction with high efficiency and enantioselectivity. researchgate.netmdpi.com These catalysts often work by activating the reacting molecules through hydrogen bonding, a role that the amino group in α-Amino-2-thiopheneacetonitrile could potentially fulfill.

The following table summarizes different catalytic systems and their applications, drawing parallels to the potential uses of α-Amino-2-thiopheneacetonitrile-based scaffolds.

| Catalyst Type | General Application | Relevance to α-Amino-2-thiopheneacetonitrile |

| Organocatalysts | Asymmetric Strecker Reaction | The amino and nitrile groups could participate in activating substrates through hydrogen bonding, similar to existing organocatalysts. researchgate.netmdpi.com |

| Metal Complexes | Asymmetric Alkylation, Reduction | The thiophene and amino groups could act as ligands for various transition metals, creating chiral catalysts for asymmetric synthesis. chemicalbook.comnih.gov |

| Nanoparticles | Various Catalytic Reactions | Thiophene derivatives have been used to synthesize nanoparticles with potential catalytic activity. nih.gov |

Mechanistic Probes for Catalytic Cycles

Understanding the step-by-step mechanism of a catalytic reaction is crucial for optimizing existing catalysts and designing new, more efficient ones. Molecules that can interact with the catalyst or intermediates in a predictable way can serve as "mechanistic probes," providing valuable insights into the reaction pathway.

While specific studies employing α-Amino-2-thiopheneacetonitrile as a mechanistic probe are not widely documented, its structural components suggest its potential in this role. The nitrile group, for example, is a known spectroscopic marker. Changes in its vibrational frequency (e.g., in infrared spectroscopy) can indicate its involvement in bonding or intermolecular interactions within a catalytic cycle.

In the context of the Strecker reaction, for instance, the formation of the α-aminonitrile product is a key step. nih.gov By using a labeled version of α-Amino-2-thiopheneacetonitrile or its derivatives, researchers could potentially track the progress of the reaction and identify rate-determining steps or catalyst deactivation pathways.

The amino group can also participate in hydrogen bonding, which is a critical interaction in many organocatalyzed reactions. researchgate.net By systematically modifying the amino group of α-Amino-2-thiopheneacetonitrile and observing the effect on the reaction kinetics and stereochemistry, it would be possible to probe the importance of these hydrogen bonding interactions in the catalytic mechanism.

In metal-catalyzed reactions, the thiophene ring can coordinate to the metal center. By studying the coordination chemistry of α-Amino-2-thiopheneacetonitrile with different metals, researchers can gain a better understanding of the electronic and steric environment around the catalytically active site. This information is vital for explaining the observed reactivity and for the rational design of improved catalysts.

Future Research Directions and Unexplored Avenues

Sustainable and Green Chemistry Approaches for Production of alpha-Amino-2-thiopheneacetonitrile

The production of this compound and related 2-aminothiophenes is traditionally accomplished via the Gewald reaction, a multicomponent condensation of a carbonyl compound, an activated nitrile, and elemental sulfur. wikipedia.org This reaction is a cornerstone for thiophene (B33073) synthesis, but conventional methods often rely on hazardous solvents, high temperatures, and long reaction times. jocpr.com Future research is increasingly focused on aligning this vital synthesis with the principles of green chemistry.

Key sustainable approaches that warrant further investigation for the efficient production of this compound include:

Ultrasound-Assisted Synthesis: Sonication offers a powerful method to enhance reaction rates and yields under milder conditions. The use of ultrasound can reduce reaction times from hours to minutes by creating localized high-pressure and high-temperature spots through acoustic cavitation, thereby accelerating the reaction. jocpr.comnumberanalytics.com Studies have shown that ultrasound-promoted Gewald reactions can proceed efficiently in environmentally benign solvents like polyethylene (B3416737) glycol (PEG) or even water, often without the need for a catalyst. jocpr.comresearchgate.netrsc.org This approach minimizes energy consumption and the use of volatile organic compounds. researchgate.net

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation is another energy-efficient technique that can dramatically shorten reaction times for the Gewald synthesis. wikipedia.org It provides rapid and uniform heating, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. researchgate.net

Use of Green Solvents and Catalysts: A significant research avenue is the replacement of traditional solvents with greener alternatives. Water, deep eutectic solvents, and recyclable polymers like PEG-200 have been successfully used in the synthesis of 2-aminothiophenes. jocpr.comnih.gov Furthermore, the development of heterogeneous and recyclable catalysts, such as CaO and NaAlO2, presents a cost-effective and environmentally friendly alternative to traditional basic catalysts. acs.org

Solvent-Free and Mechanochemical Methods: Performing reactions under solventless conditions, sometimes aided by grinding or ball milling (mechanochemistry), represents a highly sustainable approach by eliminating solvent waste entirely. nih.gov High-speed ball milling has been shown to facilitate the Gewald reaction, offering an advantage over conventional thermal methods.

Table 1: Comparison of Green Synthesis Methods for 2-Aminothiophenes

| Method | Energy Source | Typical Solvent/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Ultrasound-Assisted Synthesis | Ultrasonic Waves (e.g., 40 kHz) | PEG-200, Water | Rapid reaction times, mild conditions, high yields, reduced energy use. | jocpr.comrsc.orgresearchgate.net |

| Microwave-Assisted Synthesis | Microwave Irradiation | Solvent-free or high-boiling point solvents | Significant reduction in reaction time, improved yields. | wikipedia.orgresearchgate.net |

| Heterogeneous Catalysis | Conventional Heating or Microwaves | Ethanol | Use of cheap, reusable catalysts like CaO; environmentally benign. | |

| Aqueous Synthesis | Ultrasound or Conventional Heating | Water | Avoids organic solvents, catalyst-free options available (e.g., with sodium polysulfide). | researchgate.net |

| Mechanochemistry | Ball Milling | Solvent-free | Eliminates solvent waste, can reduce reaction times. | nih.gov |

Investigation of Solid-State Properties and Crystal Engineering

The solid-state properties of a chemical compound, including its crystal structure and potential for polymorphism (the ability to exist in multiple crystal forms), are critical for its application in materials science and pharmaceuticals. Currently, there is a lack of published data on the specific crystal structure of this compound. This represents a significant and unexplored avenue for research.

Future investigations should focus on:

Single-Crystal X-ray Diffraction: Determining the precise three-dimensional arrangement of atoms and molecules in the crystal lattice. This analysis would reveal key structural parameters such as bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding, π–π stacking). A structural study of a related, more complex molecule containing a 2-amino-4-(thiophen-2-yl)pyridine core revealed a non-planar arrangement between the pyridine (B92270) and thiophene rings, which is crucial for understanding its molecular conformation. nih.gov

Polymorphism Screening: Investigating whether this compound can crystallize into different forms under various conditions (e.g., different solvents, temperatures, or pressures). Polymorphs can have distinct physical properties, such as solubility and stability, which are vital for any potential application. Novel techniques like "sublimation-aided nanostructuring" have been used to control polymorphism in other thiophene derivatives. nih.gov

Hirshfeld Surface Analysis: This computational tool can be used to visualize and quantify intermolecular interactions within the crystal structure, providing deep insight into the forces that govern crystal packing. nih.gov

Crystal Engineering: With a thorough understanding of its intermolecular interactions, researchers could strategically design co-crystals or modify the molecular structure to control its solid-state architecture and tailor its physical properties for specific functions. The study of how different aminonitriles pack in a crystal, often driven by hydrogen bonds and other interactions, provides a basis for such engineering efforts. acs.orgnih.gov

Integration into Advanced Supramolecular Assemblies

The functional groups present in this compound—a hydrogen-bond-donating amino group, a hydrogen-bond-accepting nitrile group, and an aromatic thiophene ring capable of π–π stacking—make it an excellent candidate as a building block for supramolecular chemistry. Supramolecular assemblies are complex, ordered structures formed through non-covalent interactions.

This is a largely unexplored field for this specific molecule, but future research could pursue:

Self-Assembly Studies: Investigating the spontaneous organization of this compound molecules into ordered nanostructures like wires, fibers, or sheets on various surfaces or in solution. uh.edunih.gov The self-assembly of similar bio-inspired molecules, such as oligothiophene-oligopeptide hybrids, is driven by a combination of hydrogen bonding and π–π stacking, leading to stable fibrillar structures. beilstein-journals.org

Host-Guest Chemistry: Using the molecule as a guest within larger host molecules like cyclodextrins or cucurbiturils. Such complexation could modify its properties or be used to develop responsive materials.

Functional Materials Design: Incorporating the thiophene-amino nitrile core into larger, more complex molecules designed to self-assemble into functional materials for electronics or photonics. Thiophene derivatives are well-known for their applications in organic electronics, and controlling their assembly is key to optimizing device performance. uh.edunih.govresearchgate.net The ability of amino acid derivatives to self-assemble into biocompatible nanostructures for biomedical applications also provides a strong precedent for this line of research. rsc.org

Development of Novel Analytical Probes Utilizing the Thiophene-Amino Nitrile Core

The thiophene ring is a well-established fluorophore, and its derivatives are frequently used in the development of fluorescent sensors and chemosensors due to their favorable photophysical properties. rsc.org The combination of the electron-rich thiophene ring with amino and nitrile functional groups in this compound suggests significant, yet untapped, potential for creating novel analytical probes.

Future research directions include: